molecular formula C12H6Cl3NO3 B12679218 1,2,3-Trichloro-5-(4-nitrophenoxy)benzene CAS No. 142022-60-4

1,2,3-Trichloro-5-(4-nitrophenoxy)benzene

Cat. No.: B12679218
CAS No.: 142022-60-4
M. Wt: 318.5 g/mol
InChI Key: CYTQSKBPAYNKCG-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-5-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C₁₂H₆Cl₃NO₃ It is a chlorinated aromatic compound that contains both nitro and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trichloro-5-(4-nitrophenoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene followed by nitration and etherification reactions. The general synthetic route includes:

    Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,2,3-trichlorobenzene.

    Nitration: The 1,2,3-trichlorobenzene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 1,2,3-trichloro-5-nitrobenzene.

    Etherification: Finally, the nitro compound undergoes an etherification reaction with 4-nitrophenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-5-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro groups) on the benzene ring.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1,2,3-trichloro-5-(4-aminophenoxy)benzene.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

1,2,3-Trichloro-5-(4-nitrophenoxy)benzene has several scientific research applications:

    Environmental Science: Used as a model compound to study the environmental fate and transport of chlorinated aromatic compounds.

    Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 1,2,3-trichloro-5-(4-nitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorinated benzene ring can also participate in electrophilic aromatic substitution reactions with biological nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trichlorobenzene: A simpler chlorinated benzene derivative without the nitro and phenoxy groups.

    1,3,5-Trichloro-2-(4-nitrophenoxy)benzene: A structural isomer with different positions of the chlorine and nitro groups.

    1,2,4,5-Tetrachloro-3-nitrobenzene: A compound with additional chlorine substituents and a nitro group.

Uniqueness

1,2,3-Trichloro-5-(4-nitrophenoxy)benzene is unique due to the presence of both nitro and phenoxy groups, which impart distinct chemical reactivity and potential applications. Its specific substitution pattern also influences its physical and chemical properties, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

142022-60-4

Molecular Formula

C12H6Cl3NO3

Molecular Weight

318.5 g/mol

IUPAC Name

1,2,3-trichloro-5-(4-nitrophenoxy)benzene

InChI

InChI=1S/C12H6Cl3NO3/c13-10-5-9(6-11(14)12(10)15)19-8-3-1-7(2-4-8)16(17)18/h1-6H

InChI Key

CYTQSKBPAYNKCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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